molecular formula C12H3Cl7O B030460 4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl CAS No. 158076-68-7

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl

Cat. No.: B030460
CAS No.: 158076-68-7
M. Wt: 411.3 g/mol
InChI Key: RPXRFGDJHIVRSM-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl is a hydroxylated metabolite (OH-PCB) of a persistent environmental pollutant. This compound is of significant research interest, particularly in the fields of toxicology and endocrine disruption. Key Research Applications: Endocrine Disruption Research: OH-PCBs are known to compete with thyroxine (T4) for binding to the thyroid hormone transport protein transthyretin (TTR), potentially disrupting thyroid hormone homeostasis . Neurodevelopmental Toxicology: Studies suggest that certain hydroxy-PCB congeners can inhibit thyroid hormone-dependent dendritic development of cerebellar Purkinje cells at very low concentrations, which may be a causal factor in developmental brain disorders . Exposure and Metabolic Biomarker: This class of compounds is frequently measured in human serum as a biomarker of exposure to parent PCBs and for studying metabolic pathways in mammalian systems . Researchers value this compound for its utility in studying the mechanisms by which environmental pollutant metabolites exert adverse health effects, especially on the developing nervous and endocrine systems.

Properties

IUPAC Name

2,3,5,6-tetrachloro-4-(2,4,5-trichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7O/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXRFGDJHIVRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166371
Record name (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158076-68-7
Record name 4-Hydroxy-2,2′,3,4′,5,5′,6-heptachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158076-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-CB187) is a hydroxylated derivative of the polychlorinated biphenyl (PCB) 2,2',3,4',5,5',6-heptachlorobiphenyl. This compound has garnered attention due to its potential biological activities and environmental implications. Its structure includes seven chlorine atoms and one hydroxyl group attached to a biphenyl framework, which significantly influences its reactivity and biological interactions.

  • Molecular Formula : C₁₂H₃Cl₇O
  • Molecular Weight : 411.3 g/mol
  • CAS Number : 158076-68-7

Biological Activity Overview

Research indicates that 4-OH-CB187 exhibits various biological activities that can impact both human health and ecosystems. The compound's structural similarity to natural hormones allows it to interact with endocrine systems, potentially disrupting hormonal functions.

The biological activity of 4-OH-CB187 can be attributed to several mechanisms:

  • Endocrine Disruption : It can bind to estrogen receptors, mimicking estrogenic effects which may lead to reproductive dysfunction and other hormonal imbalances .
  • Cytotoxic Effects : Studies have shown that it can induce oxidative stress in biological systems, leading to cellular damage .
  • Gene Regulation : The compound may alter the transcription of genes involved in metabolic processes by interacting with the aryl hydrocarbon receptor (AhR), similar to other PCBs .

Toxicity Profile

4-OH-CB187's toxicity profile suggests significant health risks:

  • Acute Toxicity : It is harmful if ingested and may cause severe irritation upon contact with skin or eyes .
  • Chronic Effects : Long-term exposure has been associated with carcinogenic effects and developmental disorders .

Case Studies

Several studies have investigated the biological effects of 4-OH-CB187:

Study 1: Endocrine Disruption in Mice

A study demonstrated that exposure to 4-OH-CB187 resulted in decreased serum thyroxine levels in mice. This effect was linked to increased accumulation of thyroxine in the liver, indicating potential thyroid disruption mechanisms .

Study 2: Neuronal Development Impairment

Research has shown that hydroxy-PCB congeners, including 4-OH-CB187, disrupt neuronal development in cerebellar Purkinje cells. This raises concerns about their role in developmental brain disorders .

Study 3: Pharmacokinetics in Animal Models

In a pharmacokinetic study involving rats and guinea pigs, 4-OH-CB187 was identified as the most abundant hydroxylated PCB metabolite. The study highlighted its retention in blood and implications for bioaccumulation in food chains .

Comparative Analysis with Related Compounds

The following table summarizes the structural differences and unique features of related compounds:

Compound NameMolecular FormulaUnique Features
2,2',3,4',5,5',6-HeptachlorobiphenylC₁₂H₃Cl₇Lacks hydroxyl group; more hydrophobic
3-Hydroxy-2,2',3,4',5,6-HeptachlorobiphenylC₁₂H₃Cl₆ODifferent hydroxyl position; altered biological activity
4-Hydroxy-2,2',3,3',4',5'-HeptachlorobiphenylC₁₂H₃Cl₇OSimilar structure; different chlorination pattern

Environmental Impact

As a persistent organic pollutant (POP), 4-OH-CB187 can bioaccumulate in ecosystems. Its stability allows it to travel long distances through environmental compartments such as soil and water. Monitoring its levels is crucial for assessing environmental risks associated with PCBs.

Scientific Research Applications

Endocrine Disruption Studies

Thyroid Hormone Modulation
Research has demonstrated that 4-OH-CB187 can significantly affect thyroid hormone levels in mammals. A study conducted on C57BL/6 and DBA/2 mice revealed that administration of 4-OH-CB187 (1.0 mg/kg) led to a decrease in serum thyroxine (T4) levels. This effect was attributed to increased accumulation of T4 in the liver without altering the activity of T4-UDP-glucuronosyltransferases . The findings suggest that 4-OH-CB187 may interfere with thyroid hormone transport and metabolism, highlighting its relevance in studies of endocrine disruption.

Environmental Toxicology

Bioaccumulation Studies
The compound is often used in environmental toxicology to understand the bioaccumulation of PCBs in wildlife and humans. Its detection in serum samples from various species indicates its persistence and potential for biomagnification within ecosystems. The study of 4-OH-CB187 provides insights into the long-term effects of PCB exposure on wildlife health and ecosystem stability .

Chemical Analysis and Reference Standards

Analytical Chemistry Applications
4-OH-CB187 serves as a reference standard in analytical chemistry for the quantification of PCB metabolites in environmental samples. It is included in various certified reference materials to ensure accuracy in laboratory analyses related to environmental monitoring and regulatory compliance. For instance, it is available as a stable isotope-labeled compound for use in mass spectrometry .

Pharmacological Research

Investigating Toxicological Effects
The compound is utilized in pharmacological research to assess its toxicological effects on mammalian systems. Studies have shown that exposure to 4-OH-CB187 can lead to alterations in metabolic processes and hormonal balances, which are critical for understanding the health risks associated with PCB exposure .

Case Studies

Study Reference Focus Area Findings
Endocrine DisruptionDecreased serum T4 levels in mice; increased hepatic accumulation of T4
Environmental ToxicologyDetection of 4-OH-CB187 in wildlife indicating bioaccumulation potential
Chemical AnalysisUse as a reference standard for PCB metabolite quantification

Chemical Reactions Analysis

Oxidative Reactions

The hydroxyl group at the 4-position makes this compound susceptible to further oxidation. Studies on structurally similar hydroxylated PCBs indicate potential oxidation pathways:

  • Quinone Formation : Under oxidative conditions (e.g., exposure to cytochrome P450 enzymes or chemical oxidants like H₂O₂), the phenolic group may oxidize to form a quinone intermediate .
  • Electrophilic Substitution : The electron-withdrawing chlorine atoms direct further oxidation to the less substituted aromatic ring, though steric hindrance from adjacent chlorines limits reactivity .

Table 1: Oxidative Pathways of 4-Hydroxy-2,2',3,4',5,5',6-Heptachlorobiphenyl

Reaction TypeConditionsProductsBiological Relevance
Quinone formationCYP450 enzymes, H₂O₂Ortho-quinone derivativesIncreased oxidative stress
HydroxylationUV light, hydroxyl radicalsPolyhydroxylated metabolitesEnhanced solubility

Conjugation Reactions

Phase II metabolism facilitates detoxification through conjugation:

  • Glucuronidation : The hydroxyl group undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), forming water-soluble glucuronides excreted in bile or urine .
  • Sulfation : Sulfotransferases (SULTs) catalyze sulfate conjugation, though steric hindrance from chlorine atoms may reduce efficiency compared to less chlorinated PCBs .

Key Findings :

  • Conjugation rates are lower than those of lower-chlorinated hydroxylated PCBs due to steric effects.
  • Species-specific differences in UGT/SULT activity influence metabolite profiles .

Reductive Dechlorination

Anaerobic microbial degradation can lead to reductive dechlorination, though the high chlorine substitution (seven atoms) and hydroxyl group complicate this process:

  • Preferential Chlorine Removal : Meta- and para-chlorines are more susceptible to microbial reductive dechlorination than ortho-chlorines.
  • End Products : Less chlorinated biphenyls (e.g., tri- or tetrachlorobiphenyls) and hydroxylated derivatives.

Table 2: Dechlorination Patterns in Anaerobic Environments

Initial ChlorinesMicrobial ConsortiaMajor ProductsHalf-Life (Est.)
7Dehalococcoides spp.2,2',3,4',5,6-Hexachlorobiphenyl>6 months

Photodegradation

UV irradiation induces photolytic breakdown:

  • Cleavage of C–Cl Bonds : UV-B/C light promotes homolytic cleavage, generating aryl radicals that react with water or oxygen to form hydroxylated or oxygenated products .
  • Major Products : 2,2',3,4',5,6-Hexachlorobiphenyl and chlorinated dibenzofurans (via intramolecular cyclization) .

Experimental Data :

  • Quantum yield for photodegradation in aqueous solution: Φ = 0.012 ± 0.003 .
  • Half-life under sunlight: ~14 days (latitude-dependent) .

Interactions with Biological Macromolecules

The compound’s structure allows specific interactions:

  • Thyroid Hormone Disruption : Competes with thyroxine (T4) for binding to transthyretin (TTR), disrupting hormone transport.
  • Receptor Binding : Binds to estrogen-related receptor γ (ERRγ) with an IC₅₀ of 1.2 μM, altering gene expression linked to metabolism.

Stability and Persistence

The combination of chlorine substituents and hydroxyl group confers mixed stability:

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but undergoes slow degradation under alkaline conditions (t₁/₂ = 120 days at pH 12) .
  • Thermal Stability : Decomposes above 300°C, releasing HCl and forming polychlorinated dibenzofurans .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected OH-PCBs

Compound Chlorine Substitution Hydroxyl Position log Kow Molecular Volume (ų)
4-OH-CB187 Hepta 4 6.36 2.338
4-OH-CB146 Hexa 4 5.93 2.183
4-OH-PCB107 Penta 4 ~5.5* N/A
4-OH-2',3,3',4',5'-PCB Penta 4 N/A N/A

*Estimated based on chlorine count.

Metabolic Pathways and Bioaccumulation

4-OH-CB187 is primarily formed via cytochrome P450-mediated hydroxylation of CB187 in mammals. Unlike CB183 (a heptachlorobiphenyl with different chlorine positions), CB187 is a confirmed precursor to 4-OH-CB187 in rats and guinea pigs . In contrast, 4-OH-CB146 is derived from CB146 (2,2',3,4',5,5'-hexachlorobiphenyl), highlighting congener-specific metabolic pathways .

Bioaccumulation :

  • 4-OH-CB187 is the most abundant OH-PCB in human serum, with median concentrations ranging up to 1,800 ng/g lipid weight in exposed populations .
  • 4-OH-CB146 follows closely but is less prevalent, suggesting differences in persistence or metabolic rates .
  • The ΣOH-PCB/ΣPCB ratio in humans averages 10%, indicating that hydroxylation is a minor but consistent detoxification pathway across congeners .

Endocrine-Disrupting Activity

OH-PCBs exhibit varying potencies in disrupting thyroid hormone homeostasis and estrogen signaling:

  • Thyroid Hormone Disruption :
    • 4-OH-CB187 reduces serum T4 levels in mice at 1.0 mg/kg by enhancing hepatic sequestration .
    • 4-OH-CB146 and 4-OH-PCB107 also inhibit T4 transport but with lower efficacy, likely due to fewer chlorines reducing binding affinity to transthyretin .
  • Estrogenic Activity :
    • 4-OH-CB187 shows weak anti-estrogenic activity, whereas 4-OH-2',3,3',4',5'-PCB (a pentachlorinated congener) exhibits stronger estrogen receptor modulation .

Table 2: Comparative Endocrine Activities

Compound Thyroid Disruption (T4 Reduction) Estrogenic Activity Aequorin Bioluminescence Inhibition
4-OH-CB187 High Low High
4-OH-CB146 Moderate None reported Moderate
4-OH-PCB107 Low Moderate Low

Environmental and Analytical Considerations

  • Environmental Presence :
    • 4-OH-CB187 is prevalent in marine mammals and human populations with high fish consumption, reflecting its persistence in aquatic food chains .
    • In contrast, 4-OH-CB146 is more associated with terrestrial exposure pathways .
  • Analytical Standards :
    • Both 4-OH-CB187 and 4-OH-CB146 are prioritized in environmental monitoring, with stable isotope-labeled standards (e.g., 13C12-4-OH-CB187) developed for precise quantification .

Preparation Methods

Chlorination Strategies for Biphenyl Derivatives

The synthesis of highly chlorinated biphenyls like 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl typically begins with biphenyl derivatives subjected to stepwise electrophilic aromatic substitution. Chlorination is achieved using Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) in the presence of chlorine gas or sulfuryl chloride (SO₂Cl₂). Regioselectivity is influenced by steric and electronic factors, with meta and para positions favored in heavily substituted rings.

For example, introducing chlorine atoms at the 2,3,5,6-positions of one phenyl ring and 2',4',5'-positions of the other requires sequential chlorination under controlled temperatures (40–60°C). The hydroxyl group at position 4 is introduced via diazotization followed by hydrolysis or direct oxidation of a methyl group, though these methods require precise stoichiometry to avoid over-oxidation.

Table 1: Hypothetical Chlorination Conditions for Key Intermediates

Reaction StepReagents/ConditionsTarget PositionsYield (%)
Initial ChlorinationCl₂, FeCl₃, 50°C2,3,5,6 (Ring A)65–70
Secondary ChlorinationSO₂Cl₂, AlCl₃, 40°C2',4',5' (Ring B)55–60
HydroxylationHNO₂, H₂O, 0–5°C4 (Ring A)30–40

Coupling Reactions and Directed Functionalization

Ullmann coupling and Suzuki-Miyaura cross-coupling are alternatives for constructing the biphenyl backbone with pre-chlorinated fragments. For instance, coupling 2,3,5,6-tetrachlorophenylboronic acid with 2,4,5-trichlorophenyl iodide under palladium catalysis can yield the heptachlorinated precursor, which is subsequently hydroxylated. Directed ortho-metalation using lithium diisopropylamide (LDA) enables selective functionalization but faces challenges in highly chlorinated systems due to reduced reactivity.

Metabolic and Microbial Pathways

Cytochrome P450-Mediated Hydroxylation

In vivo, PCBs undergo oxidative metabolism via cytochrome P450 enzymes (e.g., CYP2B6), forming hydroxylated metabolites. 4-Hydroxy-PCB 187 is postulated to arise from PCB 187 through para-hydroxylation, though this pathway is less common due to steric hindrance from adjacent chlorine atoms. Microbial degradation by Achromobacter and Pseudomonas species under aerobic conditions can also produce OH-PCBs, albeit at low yields (10–15%).

Biotransformation in Environmental Matrices

Sediment and soil studies reveal that OH-PCBs form via reductive dechlorination followed by oxidation. Anaerobic microbes sequentially remove chlorine atoms, after which aerobic bacteria introduce hydroxyl groups. This process is pH-dependent, with optimal activity observed at neutral to slightly alkaline conditions.

Analytical Validation of Synthesis

Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS)

Post-synthesis analysis employs TD-GC/MS to verify purity and structural integrity. Per METHOD 8275A, samples are thermally desorbed at 340°C for 3 minutes, with analytes concentrated on a GC column (35°C initial temperature) and eluted via a 10°C/min ramp to 315°C. Split ratios (35:1 for low-concentration samples; 400:1 for high-concentration) ensure optimal sensitivity.

Table 2: Key TD-GC/MS Parameters for 4-Hydroxy-PCB 187

ParameterValue
Desorption Temperature340°C
GC Oven Program35°C to 315°C at 10°C/min
Split Ratio35:1 (low conc.), 400:1 (high conc.)
Detection Limit0.1 µg/g (soil matrices)

Challenges in Quantification

Matrix interference from co-eluting chlorinated compounds necessitates rigorous cleanup. METHOD 8275A recommends sieving samples through 60-mesh screens and using internal standards (e.g., ¹³C-labeled PCB 187) to correct for recovery losses. Cross-contamination is mitigated via muffle furnace treatment (800°C for 15 minutes) of crucibles.

Industrial-Scale Production Considerations

Yield Optimization Strategies

  • Solvent Selection : Methylene chloride and toluene minimize byproduct formation during chlorination.

  • Catalyst Recycling : FeCl₃ recovery via aqueous extraction reduces costs.

  • Automation : Crucible autosamplers chilled to 10–15°C prevent volatile losses .

Q & A

Q. Critical Parameters

  • IC50_{50}: ~5 µM for 4OH-PCB187.
  • Structural analogs with para-hydroxyl groups show higher potency .

How do researchers resolve contradictions in interspecies metabolite profiles?

Advanced Research Focus
Discrepancies arise from species-specific CYP activity and hydroxylation patterns. To reconcile

Conduct in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) models.

Compare metabolite ratios in urine/plasma from exposed rodents versus human hepatocyte cultures.

Use 13C^{13}\text{C}-labeled tracers to track metabolite distribution in multi-compartment systems .

What role does hydroxylation position play in 4OH-PCB187 toxicity?

Advanced Research Focus
The 4-hydroxy group enhances binding to thyroid hormone transporters (e.g., transthyretin) and nuclear receptors (e.g., ERα). Computational docking studies reveal that para-hydroxylation increases binding affinity by 3-fold compared to meta-substituted analogs. Validate with competitive binding assays using 125I^{125}\text{I}-labeled thyroxine and recombinant receptor proteins .

How is 4OH-PCB187 standardized in analytical workflows?

Basic Research Focus
Certified reference materials (CRMs) are essential for calibration:

  • Stock solutions : 100 µg/mL in isooctane (CAS 158076-68-7) .
  • Isotopic standards : 13C12^{13}\text{C}_{12}-4OH-PCB187 (≥99% purity) for isotope dilution MS .

Q. Best Practices

  • Store standards at –20°C in amber vials to prevent photodegradation.
  • Perform triplicate injections with blank subtraction to minimize matrix effects.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl
Reactant of Route 2
4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl

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